molecular formula C16H12O5 B1667092 biochanin A CAS No. 491-80-5

biochanin A

Cat. No.: B1667092
CAS No.: 491-80-5
M. Wt: 284.26 g/mol
InChI Key: WUADCCWRTIWANL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Biochanin A (BCA) is an isoflavone, a class of compounds known for their diverse biological activities . BCA’s primary targets include various signal transduction pathways involved in cell proliferation, cell differentiation, and apoptosis . It has been reported to inhibit Akt and mitogen-activated protein kinases (MAPKs) activity in cancer cells . Moreover, it has been found to modulate the PI3K/Akt, MAPKs, and NF-κB pathways .

Mode of Action

BCA interacts with its targets to mediate a wide range of biological activities. It inhibits the activity of Akt and MAPKs in cancer cells, thereby affecting cell proliferation and apoptosis . BCA also modulates the PI3K/Akt, MAPKs, and NF-κB pathways . These interactions result in changes in cell behavior and function, contributing to BCA’s anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects .

Biochemical Pathways

BCA affects several biochemical pathways. It modulates the PI3K/Akt, MAPKs, and NF-κB pathways, which are involved in cell proliferation, differentiation, and apoptosis . By inhibiting Akt and MAPKs, BCA can affect cell proliferation and induce apoptosis . Additionally, BCA’s modulation of the NF-κB pathway can influence inflammatory responses .

Pharmacokinetics

BCA’s pharmacokinetic properties impact its bioavailability and therapeutic potential. It has been reported that BCA exhibits a clear anomaly in the in vivo pharmacokinetics of co-administered drugs, which were contrary to the in vitro studies . This suggests that BCA’s bioavailability may be influenced by factors such as metabolism and drug-drug interactions .

Result of Action

The molecular and cellular effects of BCA’s action are diverse and include anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . These effects are largely due to BCA’s interactions with its targets and its modulation of various biochemical pathways .

Action Environment

The action, efficacy, and stability of BCA can be influenced by various environmental factors. For instance, BCA’s bioavailability and therapeutic potential can be affected by factors such as metabolism and drug-drug interactions . Additionally, BCA’s source plants, such as chickpea and red clover, can influence its concentration and bioavailability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Biochanin A can be synthesized through various chemical routes. One common method involves the methylation of genistein, another isoflavone. The reaction typically uses methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly red clover. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Biochanin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochanin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUADCCWRTIWANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022394
Record name Biochanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biochanin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-80-5
Record name Biochanin
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URL https://commonchemistry.cas.org/detail?cas_rn=491-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biochanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biochanin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name biochanin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123538
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Biochanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOCHANIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13J6U390T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Biochanin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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